molecular formula C11H10ClN3O3 B2698062 3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole CAS No. 1443278-95-2

3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B2698062
CAS No.: 1443278-95-2
M. Wt: 267.67
InChI Key: NUFAQMIUMNEXNQ-UHFFFAOYSA-N
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Description

3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a nitro group, a methyl group, and a phenoxy group that is further substituted with a chlorine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole typically involves multiple steps starting from commercially available precursors. One common route involves the reaction of 4-chloro-3-methylphenol with an appropriate pyrazole derivative under specific conditions to introduce the phenoxy group. The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions to avoid over-nitration or decomposition of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Reduction of the nitro group: This reaction yields the corresponding amino derivative.

    Substitution of the chlorine atom: This reaction yields various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It may serve as a precursor for the synthesis of herbicides, fungicides, or insecticides.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitro group can participate in redox reactions, while the phenoxy and pyrazole moieties can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: A precursor in the synthesis of 3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole.

    3-(4-chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Another compound with a similar phenoxy group but different core structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3/c1-7-5-8(3-4-9(7)12)18-11-10(15(16)17)6-14(2)13-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFAQMIUMNEXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NN(C=C2[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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